molecular formula C6H13NO B1464425 2-Cyclopropyl-2-(methylamino)ethan-1-ol CAS No. 1249865-85-7

2-Cyclopropyl-2-(methylamino)ethan-1-ol

Cat. No. B1464425
CAS RN: 1249865-85-7
M. Wt: 115.17 g/mol
InChI Key: RVUUUYGNBAASII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for “2-Cyclopropyl-2-(methylamino)ethan-1-ol” is 1S/C6H13NO/c1-7-6(4-8)5-2-3-5/h5-8H,2-4H2,1H3. This indicates the presence of a cyclopropyl group, a methylamino group, and an ethanol group in the molecule.


Physical And Chemical Properties Analysis

“2-Cyclopropyl-2-(methylamino)ethan-1-ol” is a liquid at room temperature . It has a molecular weight of 115.17 g/mol.

Scientific Research Applications

Lewis Acid-Mediated Reactions

  • 2-Aryl-1-(1-phenylcyclopropyl)ethanones react with allenic esters to synthesize benzofuran derivatives, a method useful in organic synthesis (Shi et al., 2008).

Ring-Opening Reactions

  • Methylenecyclopropanes (MCPs) exhibit various ring-opening reactions, releasing cyclopropyl ring strain and providing a driving force for reactions (Shi et al., 2012).

Stereocontrolled Synthesis

  • Synthesis of racemic 2-(2-aminoalkyl)-1-hydroxycyclopropanes involves a 1,3-dipolar cycloaddition of a nitrile oxide to a cyclopropene followed by reduction (Baird et al., 2001).

Cyclopropanation Reaction Study

  • Cyclopropanation of ethylene with lithium or zinc carbenoids goes through competing pathways, providing insights into organic synthesis processes (Nakamura et al., 2003).

Bromophenol Derivatives with Cyclopropyl Moiety

  • Bromophenol derivatives with a cyclopropyl moiety were synthesized, showing effectiveness as inhibitors of certain enzymes (Boztaş et al., 2019).

Synthesis of 1,1-[1-naphthyloxy-2-thiophenyl]-2-methylaminomethylcyclopropanes

  • Stereodefined trisubstituted cyclopropanes were synthesized, revealing their potential as inhibitors of serotonin, norepinephrine, and dopamine transporters (White et al., 2009).

Synthesis of β-Oligopeptides

  • β-Oligopeptides were prepared from 1-(aminomethyl)cyclopropanecarboxylic acid, showcasing the versatility of cyclopropane derivatives in peptide synthesis (Abele et al., 1999).

Safety and Hazards

“2-Cyclopropyl-2-(methylamino)ethan-1-ol” is potentially hazardous. It may cause severe skin burns and eye damage. It may also cause respiratory irritation and is suspected of damaging fertility and the unborn child .

properties

IUPAC Name

2-cyclopropyl-2-(methylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-6(4-8)5-2-3-5/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUUUYGNBAASII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2-(methylamino)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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